molecular formula C23H26N2O3S2 B2641862 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1105214-94-5

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2641862
CAS No.: 1105214-94-5
M. Wt: 442.59
InChI Key: KSCMWKJYIOKNQA-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple aromatic rings. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common synthetic routes include:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

    Aromatic Substitution: The aromatic rings are introduced through Friedel-Crafts alkylation or acylation reactions, where an aromatic compound reacts with an alkyl or acyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide include other sulfonamide derivatives and thiophene-based compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity. Examples of similar compounds include:

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Thiophene-2-carboxamide: A thiophene derivative with potential pharmaceutical applications.

    N-(4-isopropylphenyl)sulfonamide: A sulfonamide with structural similarities but different aromatic substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-5-17-6-12-20(13-7-17)25(4)30(27,28)21-14-15-29-22(21)23(26)24-19-10-8-18(9-11-19)16(2)3/h6-16H,5H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCMWKJYIOKNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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